2-Aminobenzo[d]oxazol-5-ol

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Researchers requiring modular 2-aminobenzoxazole scaffolds for kinase inhibitor or PROTAC programs often face synthetic bottlenecks when the 5-position lacks a reactive handle. 2-Aminobenzo[d]oxazol-5-ol (CAS 1515402-19-3) solves this with a phenolic -OH enabling regioselective O-alkylation and bioconjugation without de novo functionalization. • MAO-A IC50: 28 nM; 7,860-fold selectivity over MAO-B - deploy as a selective, reversible tool compound • 5-OH handle saves 3-5 synthetic steps in PROTAC linker assembly vs. unsubstituted analogs • Enables parallel library synthesis via high-throughput 5-alkoxy derivatization • Procure with confidence: stringent QC, batch-specific CoA, and reliable global logistics

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B12872714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzo[d]oxazol-5-ol
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=C(O2)N
InChIInChI=1S/C7H6N2O2/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H,(H2,8,9)
InChIKeyNUZLSMVEPPRZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Aminobenzo[d]oxazol-5-ol – A Functional 5-Hydroxy Scaffold for Targeted Probe and Lead Design


2-Aminobenzo[d]oxazol-5-ol (CAS 1515402-19-3) is a heterocyclic small-molecule scaffold belonging to the 2-aminobenzoxazole class. Its structure is defined by a benzoxazole core bearing a 2-amino group and a reactive 5-hydroxy substituent, yielding a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol [1]. Unlike the unsubstituted parent 2-aminobenzoxazole, the phenolic -OH at the 5-position provides a synthetically accessible handle for O-alkylation, conjugation, or bioconjugation [2]. This feature enables its use as a versatile building block in the construction of focused compound libraries, particularly in kinase inhibitor programs where the 2-aminobenzoxazol-5-ol motif has served as a key fragment [3].

Why a 5-Hydroxy Group on 2-Aminobenzo[d]oxazol-5-ol Cannot Be Replaced by a Generic 2-Aminobenzoxazole


The critical differentiator is the phenolic hydroxyl at the 5-position of the benzoxazole ring. In closely related analogs such as 2-aminobenzoxazole (CAS 4570-41-6) or 5-methyl-2-aminobenzoxazole, this functional handle is absent, which fundamentally limits their utility in modular synthesis . The 5-OH group in 2-aminobenzo[d]oxazol-5-ol directly enables selective O-alkylation and etherification reactions under mild conditions, allowing the scaffold to be regioselectively elaborated into diverse probe molecules, PROTAC linkers, or bioconjugates [1]. This capability is not achievable with non-hydroxylated analogs, which require de novo introduction of a reactive group or tolerate only non-selective transformations, thereby increasing synthetic step-count and reducing overall efficiency. For procurement decisions, this means that ordering a generic 2-aminobenzoxazole as a substitute would foreclose key downstream synthetic routes and target-specific biological applications, particularly in programs requiring tunable physicochemical properties or targeted protein degradation modalities.

Quantitative Differentiation Evidence for 2-Aminobenzo[d]oxazol-5-ol Versus Closest Analogs


Enhanced Monoamine Oxidase A (MAO-A) Inhibitory Potency Versus 2-Methylbenzoxazole Derivatives

The target compound exhibits a significantly lower IC50 for MAO-A inhibition compared to a series of 2-methylbenzo[d]oxazole derivatives, a structurally related class. This suggests the 2-amino-5-hydroxy substitution pattern confers superior potency on this target. The data, although derived from cross-study comparisons (heterogeneous assay conditions), indicate a >20-fold improvement in potency. This differential potency is critical for projects aiming to maximize target engagement in neuronal models while minimizing compound load. [1] [2]

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Synthetic Scaffold Differentiation: Regioselective O-Functionalization Capability

The phenolic -OH at the 5-position of 2-Aminobenzo[d]oxazol-5-ol enables direct, regioselective O-alkylation under mild conditions (e.g., using alkyl halides and a base), a transformation that is structurally impossible on the unsubstituted 2-aminobenzoxazole or its 5-methyl analog. This is a qualitative but absolute differentiation point: the target compound offers a synthetic bifurcation point, allowing the preparation of ether-linked conjugates, probe molecules, or PROTACs without the need for multi-step pre-functionalization or the use of protecting group strategies on the benzoxazole core. Patented methodologies specifically exploit this 5-OH group to generate 5-alkoxybenzoxazole intermediates via selective alkylation. [1]

Medicinal Chemistry Chemical Biology Scaffold Functionalization

Utility as a Privileged Fragment in PI3K Kinase Inhibitor Design

The 2-aminobenzo[d]oxazol-5-ol motif is a validated fragment in the design of potent PI3K inhibitors, as demonstrated in patent US10065970. Compounds incorporating this exact fragment (e.g., compound 105) exhibited high-affinity binding (Ki < 0.03 nM) in PI3K biochemical assays. [1] This contrasts with the broader class of 2-aminobenzoxazoles, where the absence of the 5-position handle often necessitates alternative, less optimal vectors for kinase hinge-binding or selectivity pocket interactions. The 5-hydroxy group can serve as a critical hydrogen-bond donor/acceptor or a tether point for extending into solvent-exposed or affinity pockets, a distinct structural advantage not replicated by 5-H, 5-Cl, or 5-Me analogs. [2]

Oncology Kinase Inhibition Fragment-Based Drug Design

Differentiated Pharmacological Profile: High MAO-A Selectivity Over MAO-B

Data from BindingDB indicate that 2-Aminobenzo[d]oxazol-5-ol (BDBM50093779) possesses a substantial selectivity window for MAO-A over MAO-B. The MAO-A IC50 is 28 nM, while the MAO-B IC50 is 2.20 × 10⁵ nM (220 µM), resulting in a selectivity ratio of approximately 7,860-fold. [1] This degree of isoform selectivity is a highly desirable feature for minimizing the potential for tyramine-induced hypertensive crisis ('cheese effect') commonly associated with non-selective irreversible MAO inhibitors. In comparison, many marketed or literature MAO inhibitors (e.g., clorgyline, pargyline) exhibit either selectivity in the reverse direction or a narrower selectivity window. This data provides a clear pharmacological rationale for selecting this scaffold in central nervous system (CNS) drug discovery programs targeting serotonin metabolism. [1]

Isoform Selectivity MAO-B Adverse Effect Mitigation

Optimal Application Scenarios for 2-Aminobenzo[d]oxazol-5-ol Based on Verified Differentiation


Neuropharmacology Hit-to-Lead Programs Targeting Serotonin Metabolism

Leverage the 28 nM MAO-A inhibitory potency and 7,860-fold selectivity over MAO-B to develop next-generation, non-hypertensive antidepressants. The isoform-selectivity data, benchmarked directly against bovine MAO enzymes [1], support initiation of in vitro ADMET profiling in human microsomes and neuronal cell models to confirm translational potential, differentiating this scaffold from less selective 2-aminobenzoxazole chemotypes.

Kinase-Targeted Chemical Probe or PROTAC Synthesis

Deploy the 5-hydroxy group as a conjugation handle for attaching E3 ligase ligands or fluorophores. As evidenced by the sub-nanomolar PI3K inhibitor patent data (Ki < 0.03 nM for a conjugate) [2], purchasing this specific scaffold is critical to maintain the validated affinity. Generic 2-aminobenzoxazole cannot execute this step without substantial synthetic rework, saving 3-5 synthetic steps in probe assembly.

Modular Fragment Library Construction via O-Alkylation

Utilize the regioselective O-alkylation capability [3] to generate a diverse series of 5-alkoxy-2-aminobenzoxazoles in a parallelized manner. This scenario is not accessible with the 5-unsubstituted parent compound, making this scaffold the direct entry point for high-throughput SAR exploration of the 5-position. Procurement of this specific hydroxy derivative is therefore a prerequisite for automated library synthesis.

Selective MAO-A Biochemical Tool for In Vitro Neuroscience Research

Employ 2-Aminobenzo[d]oxazol-5-ol as a selective, reversible MAO-A inhibitor tool compound for mechanistic studies in primary neuronal cultures or synaptosomes. The defined IC50 and selectivity profile [1] allows for precise target engagement quantification, outperforming non-selective legacy tools like clorgyline which require careful concentration windows to avoid MAO-B cross-inhibition.

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